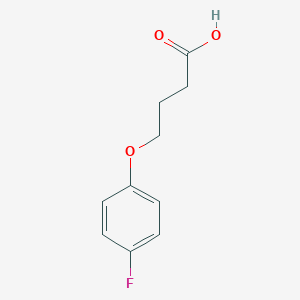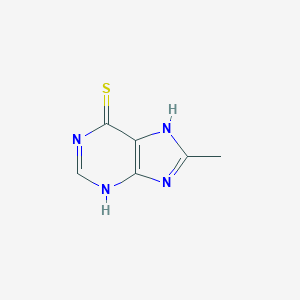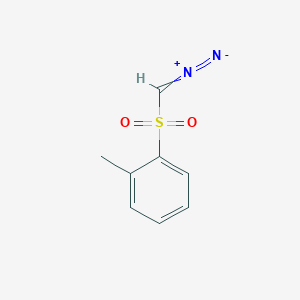
1-(Diazomethanesulfonyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diazomethanesulfonyl)-2-methylbenzene, also known as Diazomethanesulfonate or DMS, is a chemical compound that is widely used in scientific research. It is a diazo compound that is often used as a reagent in organic chemistry. Diazomethanesulfonate is a highly reactive compound that can be used for a variety of applications, including the synthesis of new compounds, as well as for biological and medical research.
Mécanisme D'action
The mechanism of action of DMS is not fully understood, but it is believed to involve the formation of a reactive carbene intermediate. This intermediate can then react with a variety of compounds, including alkenes, alkynes, and carbonyl compounds. The reaction can result in the formation of new compounds, as well as the modification of existing compounds.
Biochemical and Physiological Effects
DMS has a number of biochemical and physiological effects. It is known to be toxic to cells, and can cause DNA damage and cell death. However, it is also known to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMS in lab experiments include its high reactivity, which allows for the synthesis of new compounds, as well as its ability to modify existing compounds. However, DMS is also highly toxic, and must be handled with care. In addition, its high reactivity can also make it difficult to control the reaction, which can lead to unwanted side reactions.
Orientations Futures
There are a number of future directions for research involving DMS. One area of research is the development of new methods for the synthesis of DMS, which could make it easier to produce and handle. Another area of research is the study of the mechanism of action of DMS, which could lead to the development of new compounds with improved properties. Finally, there is also potential for the use of DMS in medical research, particularly in the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of 1-(1-(Diazomethanesulfonyl)-2-methylbenzenesulfonyl)-2-methylbenzene is a complex process that involves several steps. The most common method of synthesis involves the reaction of diazomethane with a sulfonyl chloride. The reaction is typically carried out in an organic solvent, such as ether or dichloromethane. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
DMS is widely used in scientific research as a reagent for a variety of applications. It is commonly used in the synthesis of new compounds, such as drugs, and is also used in the study of biological and medical processes. DMS is often used as a cross-linking agent for proteins and nucleic acids, and is also used in the study of enzyme kinetics.
Propriétés
Numéro CAS |
1538-98-3 |
|---|---|
Nom du produit |
1-(Diazomethanesulfonyl)-2-methylbenzene |
Formule moléculaire |
C8H8N2O2S |
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
1-(diazomethylsulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8N2O2S/c1-7-4-2-3-5-8(7)13(11,12)6-10-9/h2-6H,1H3 |
Clé InChI |
XXMSZJKGRRZIOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



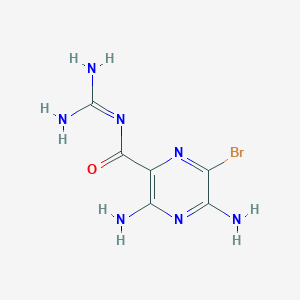
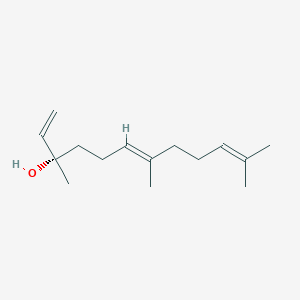
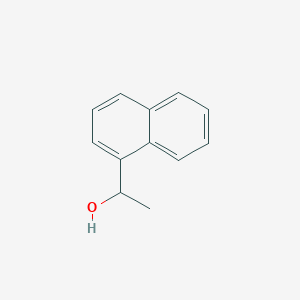
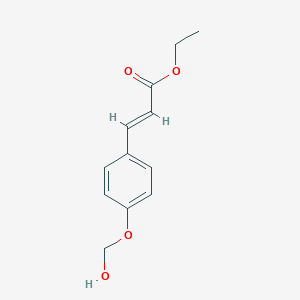
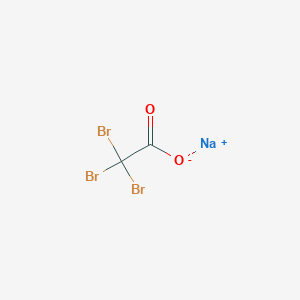
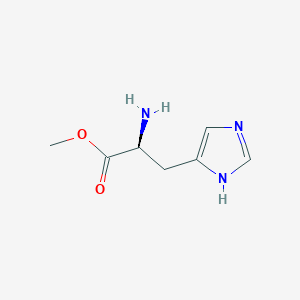
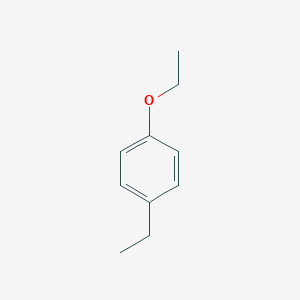
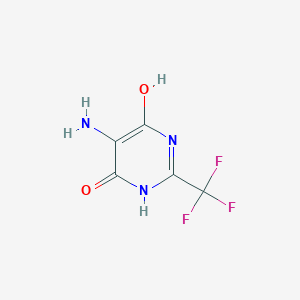
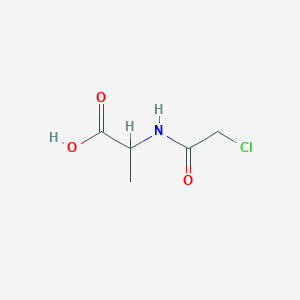
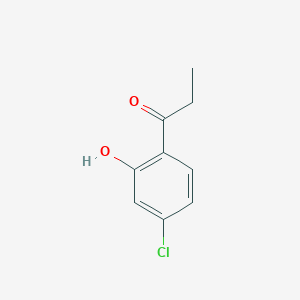
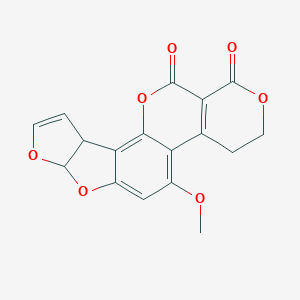
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)
